



# Application Note: Enzymatic Hydrolysis of Sinigrin with Myrosinase

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Compound of Interest		
Compound Name:	Sinigrin (Standard)	
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## Introduction

Sinigrin, a glucosinolate found in plants of the Brassicaceae family, undergoes enzymatic hydrolysis by myrosinase to produce biologically active compounds, most notably allyl isothiocyanate (AITC), glucose, and sulfate.[1][2] AITC is of significant interest in drug development due to its potential anticancer, antimicrobial, and anti-inflammatory properties.[2] [3][4] This application note provides a detailed protocol for the enzymatic hydrolysis of sinigrin and subsequent quantification of the reaction products.

# Principle of the Reaction

Myrosinase (β-thioglucosidase glucohydrolase, EC 3.2.1.147) catalyzes the cleavage of the thioglucosidic bond in sinigrin. This releases glucose and an unstable aglycone, which then spontaneously rearranges to form allyl isothiocyanate.[1][5] The reaction is influenced by factors such as pH and temperature, with neutral pH generally favoring the formation of AITC. [1][3]

## **Data Summary**

The following table summarizes key quantitative data for the enzymatic hydrolysis of sinigrin with myrosinase, compiled from various studies.



Parameter	Optimal Value/Range	Method of Determination	Reference(s)
рН	6.5 - 8.0	Spectrophotometric, HPLC	[6][7][8]
Temperature	30°C - 50°C	Spectrophotometric, HPLC	[6][7][9]
Sinigrin Concentration	0.2 mM - 1.0 mM	Spectrophotometric, HPLC	[6][9]
Myrosinase Activity Unit	One unit releases 1.0 µg of glucose per minute.	Glucose Assay	[6]
Detection Wavelength (Sinigrin)	227 nm	UV-Vis Spectroscopy	[9][10]
Detection Wavelength (AITC)	246 nm	HPLC	[11]

# **Experimental Protocols**

This section details the methodologies for performing the enzymatic hydrolysis of sinigrin and quantifying the primary products.

# **Protocol 1: Enzymatic Hydrolysis of Sinigrin**

This protocol is adapted from established methods for myrosinase activity assays.[6][9]

### Materials:

- Sinigrin (from a commercial source like Sigma-Aldrich)
- Myrosinase (crude extract or purified)
- Sodium phosphate buffer (100 mM, pH 6.5)
- EDTA (1 mM)



- MgCl<sub>2</sub> (3 mM)
- Deionized water
- Heating block or water bath
- Microcentrifuge
- · Vortex mixer

#### Procedure:

- Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:
  - 250 μL of myrosinase extract
  - 750 μL of sodium phosphate buffer (100 mM, pH 6.5)
  - 1 μL of 1 M EDTA (final concentration 1 mM)
  - 3 μL of 1 M MgCl<sub>2</sub> (final concentration 3 mM)
  - 1 μL of 1 M Sinigrin stock solution (final concentration 1 mM)
- Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.[6][9]
- Stop the Reaction: Terminate the reaction by heating the mixture at 100°C for 5 minutes.
- Sample Preparation for Analysis: Centrifuge the mixture at 25,000 x g for 10 minutes at 4°C to pellet any precipitate.[6] The supernatant can then be used for the quantification of glucose and/or allyl isothiocyanate.

# Protocol 2: Quantification of Glucose using a Glucose Oxidase Assay

This method is a common approach to determine myrosinase activity by measuring the amount of released glucose.[6][9]



#### Materials:

- Supernatant from Protocol 1
- Glucose (HK) Assay Kit (e.g., from Sigma-Aldrich)
- Microplate reader

#### Procedure:

- Follow the instructions provided with the commercial glucose assay kit.
- Use the supernatant from the hydrolysis reaction as the sample.
- Measure the absorbance at the wavelength specified by the kit manufacturer.
- Calculate the amount of glucose released using a standard curve prepared with known concentrations of glucose.
- Myrosinase activity can be expressed as μg of glucose released per minute under the specified assay conditions.[6]

# Protocol 3: Quantification of Allyl Isothiocyanate (AITC) by HPLC

This protocol provides a method for the direct quantification of AITC using High-Performance Liquid Chromatography (HPLC).[11]

#### Materials:

- Supernatant from Protocol 1 (may require extraction)
- · Allyl isothiocyanate standard
- Methanol (HPLC grade)
- Water (HPLC grade)



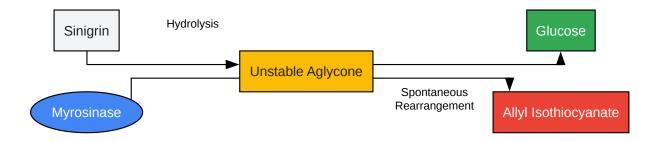
HPLC system with a C18 column and UV detector

### Procedure:

- Sample Preparation: Depending on the sample matrix, a liquid-liquid extraction of the supernatant with a solvent like dichloromethane may be necessary to isolate the AITC.[8]
- Chromatographic Conditions:
  - Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 30:70 v/v).[11]
  - Flow Rate: 0.5 mL/min.[11]
  - Column: C18 column.[11]
  - Detection: UV detector at 246 nm.[11]
  - Injection Volume: 20 μL.[11]
- Quantification:
  - Prepare a standard curve by injecting known concentrations of AITC standard.
  - Inject the prepared sample.
  - Identify the AITC peak based on the retention time of the standard.
  - Quantify the amount of AITC in the sample by comparing its peak area to the standard curve.

# Visualizations Signaling Pathway of Sinigrin Hydrolysis



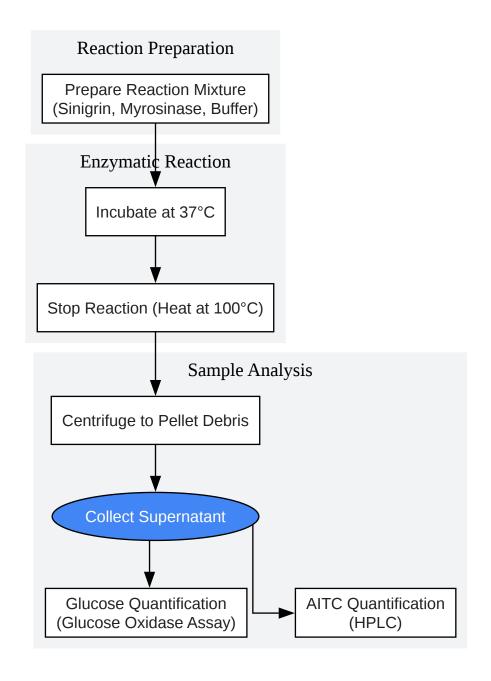


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Caption: Enzymatic hydrolysis of sinigrin by myrosinase.

# **Experimental Workflow for Sinigrin Hydrolysis and Analysis**





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Caption: Workflow for sinigrin hydrolysis and product analysis.

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